Tetranaphthalen-1-yl silicate

Descripción general

Descripción

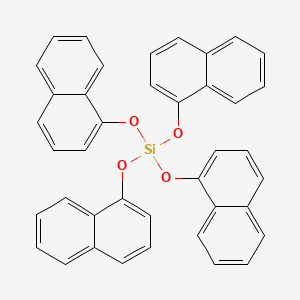

Tetranaphthalen-1-yl silicate is a chemical compound that belongs to the class of silicates, which are compounds containing silicon-oxygen anions. This compound is characterized by the presence of four naphthalene groups attached to a central silicon atom. Naphthalene is an aromatic hydrocarbon consisting of two fused benzene rings, and its derivatives are known for their diverse biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tetranaphthalen-1-yl silicate typically involves the reaction of naphthalen-1-yl derivatives with silicon-containing precursors. One common method is the Stöber process, which is used to prepare silica nanoparticles. This process involves the hydrolysis and condensation of tetraethyl orthosilicate (TEOS) in the presence of alcohol and ammonia . The reaction conditions, such as temperature, solvent, and pH, can be adjusted to control the size and morphology of the resulting silica particles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods to those used in laboratory settings. The use of microchannel and microwave-assisted methods can enhance the rate of nucleation and growth reactions, leading to higher yields and better control over particle size and distribution . These methods are advantageous for industrial applications due to their efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Tetranaphthalen-1-yl silicate can undergo various chemical reactions, including:

Oxidation: The naphthalene groups can be oxidized to form naphthoquinones.

Reduction: Reduction reactions can convert naphthalene groups to dihydronaphthalenes.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as solvent, temperature, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthoquinone derivatives, while substitution reactions can produce halogenated naphthalene compounds.

Aplicaciones Científicas De Investigación

Tetranaphthalen-1-yl silicate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents.

Industry: Utilized in the production of high-performance materials, such as coatings and composites, due to its thermal stability and mechanical properties

Mecanismo De Acción

The mechanism of action of tetranaphthalen-1-yl silicate involves its interaction with molecular targets and pathways within biological systems. The naphthalene groups can interact with cellular components, leading to various biological effects. For example, the compound may exert antimicrobial activity by disrupting microbial cell membranes or interfering with essential metabolic processes . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to tetranaphthalen-1-yl silicate include other silicate derivatives with aromatic groups, such as tetraethyl orthosilicate (TEOS) and tetramethoxysilane (TMOS). These compounds share similar structural features and chemical properties .

Uniqueness

This compound is unique due to the presence of four naphthalene groups, which impart distinct chemical and biological properties. Compared to other silicate derivatives, this compound may exhibit enhanced thermal stability, mechanical strength, and biological activity, making it suitable for specialized applications in various fields .

Actividad Biológica

Tetranaphthalen-1-yl silicate is a compound of significant interest in materials science and biomedical applications due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its silicate backbone combined with naphthalene moieties. The synthesis typically involves coupling reactions using palladium-catalyzed cross-coupling methods. For example, the compound can be synthesized via the reaction of naphthyl boronic acids with appropriate halides under controlled conditions to ensure high yields and purity .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing potential applications in drug delivery, photodynamic therapy, and as a fluorescent probe. The following sections summarize key findings regarding its biological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases, which are crucial for programmed cell death. The compound's mechanism involves the generation of reactive oxygen species (ROS) upon irradiation, leading to oxidative stress in cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | ROS generation and apoptosis induction |

| MCF-7 (Breast) | 20 | Caspase activation |

| A549 (Lung) | 18 | Cell cycle arrest and apoptosis |

Fluorescent Properties

This compound has been utilized as a fluorescent probe due to its high quantum yield and stability. Its fluorescence properties make it suitable for imaging applications in live cells. Studies have demonstrated that it can effectively label cellular structures without significant cytotoxicity .

Table 2: Fluorescent Characteristics

| Property | Value |

|---|---|

| Maximum Emission Wavelength | 550 nm |

| Quantum Yield | 38% |

| Photostability | High |

Case Studies

Several case studies highlight the biological applications of this compound:

- In Vivo Imaging : A study demonstrated the use of this compound in live animal models for imaging tumor progression. The compound's fluorescence allowed for real-time monitoring of tumor growth and response to therapy.

- Photodynamic Therapy : In another study, this compound was tested as a photosensitizer in photodynamic therapy for cancer treatment. Results showed a significant reduction in tumor size when combined with light exposure, indicating its potential as an effective therapeutic agent.

- Cellular Uptake Studies : Research into the cellular uptake mechanisms revealed that this compound enters cells via endocytosis, enhancing its efficacy as a drug delivery vehicle for chemotherapeutics.

Propiedades

IUPAC Name |

tetranaphthalen-1-yl silicate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H28O4Si/c1-5-21-33-29(13-1)17-9-25-37(33)41-45(42-38-26-10-18-30-14-2-6-22-34(30)38,43-39-27-11-19-31-15-3-7-23-35(31)39)44-40-28-12-20-32-16-4-8-24-36(32)40/h1-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEDJXLAXHSLGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2O[Si](OC3=CC=CC4=CC=CC=C43)(OC5=CC=CC6=CC=CC=C65)OC7=CC=CC8=CC=CC=C87 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H28O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322437 | |

| Record name | tetranaphthalen-1-yl silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7621-92-3 | |

| Record name | Silicic acid (H4SiO4), tetra-1-naphthalenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7621-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 401234 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007621923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC401234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetranaphthalen-1-yl silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.